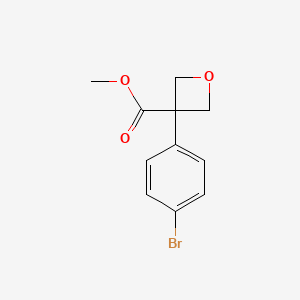

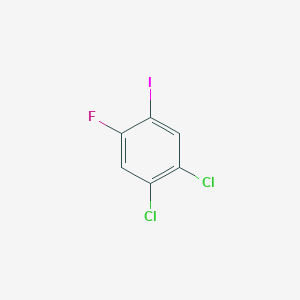

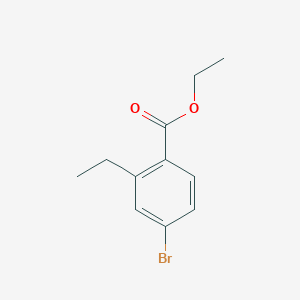

![molecular formula C12H13ClN4S B6336063 1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-49-0](/img/structure/B6336063.png)

1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a major metabolite of the antidepressant medications trazodone and nefazodone .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular formula of “this compound” is C10H13ClN2 . The molecular weight is 196.68 (free base basis) . The InChI key is MHXPYWFZULXYHT-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

The compound is a crystalline solid . It has a melting point of 210-214 °C (dec.) (lit.) . It is soluble in methanol .Safety and Hazards

The compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .

Wirkmechanismus

Target of Action

The primary target of 1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine, also known as 3-(3-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole, is the 5-HT 2c serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

The compound acts as an agonist at the 5-HT 2c serotonin receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter serotonin. The activation of the 5-HT 2c receptor can lead to various physiological responses, including changes in mood, appetite, and anxiety levels.

Pharmacokinetics

It is known that the compound is metabolized in the liver, primarily by the enzyme cyp2d6 . The elimination half-life ranges from 4 to 14 hours , indicating that the compound is relatively quickly removed from the body. The compound is excreted in the urine .

Result of Action

The activation of the 5-HT 2c receptor by this compound can lead to a variety of molecular and cellular effects. These include changes in neuronal firing rates, alterations in the release of various neurotransmitters, and modifications in gene expression. At the behavioral level, these changes can manifest as alterations in mood, anxiety, and feeding behavior .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to cross biological membranes. Additionally, the presence of other drugs or substances that can interact with the same receptor or metabolic enzymes can influence the compound’s action and efficacy. It’s also worth noting that this compound may pose a risk to the environment, particularly aquatic ecosystems .

Biochemische Analyse

Biochemical Properties

1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine plays a significant role in biochemical reactions, particularly as a serotonergic agonist. It has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological and neurological processes. Additionally, the compound has affinity for multiple neurotransmitter receptor binding sites in human brain membranes . These interactions suggest that this compound can modulate neurotransmitter release and receptor activity, impacting mood, cognition, and behavior.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to induce hypophagia (reduced food intake) in food-deprived and freely feeding rats . This effect is likely mediated through its action on serotonin receptors, which are known to regulate appetite and satiety. Furthermore, the compound influences cell signaling pathways, particularly those involving serotonin, which can affect gene expression and cellular metabolism . These cellular effects highlight the compound’s potential in modulating physiological responses and its relevance in studying metabolic and neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with serotonin receptors. As a 5-HT2C receptor agonist, it binds to these receptors and stimulates their activity, mimicking the effects of serotonin . This binding interaction leads to the activation of downstream signaling pathways that regulate various physiological processes. Additionally, the compound’s affinity for other neurotransmitter receptors suggests it may have broader effects on neurotransmission and receptor modulation . These molecular mechanisms are essential for understanding the compound’s pharmacological and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is metabolized extensively, with its primary metabolites being hydroxylated derivatives and degradation products of the piperazine moiety . These metabolites are excreted in urine, indicating the compound’s metabolic stability and clearance. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, particularly in relation to neurotransmitter systems and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild stimulatory effects on the central nervous system, including increased locomotor activity and enhanced mood . At higher doses, it can produce adverse effects such as anxiety, headaches, and appetite loss . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety . The major metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline . These metabolites are further processed through glucuronidation and sulfation, facilitating their excretion. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential interactions with other drugs and metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization within tissues is influenced by its affinity for serotonin receptors, particularly in the brain, where it accumulates in regions with high receptor density . This distribution pattern is essential for its pharmacological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and membrane-bound compartments . It is directed to specific cellular compartments through targeting signals and post-translational modifications that influence its activity and function. The compound’s localization within subcellular structures is crucial for its interaction with receptors and other biomolecules, impacting its overall efficacy and mechanism of action.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFBLTSETTZFTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

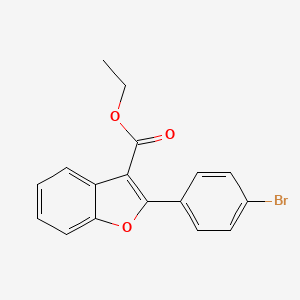

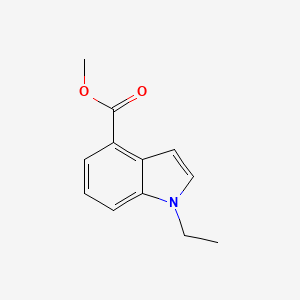

![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)

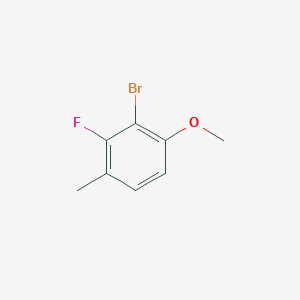

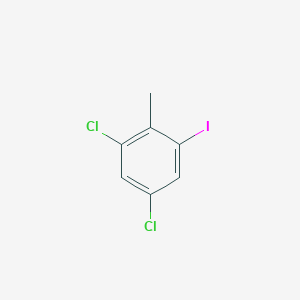

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

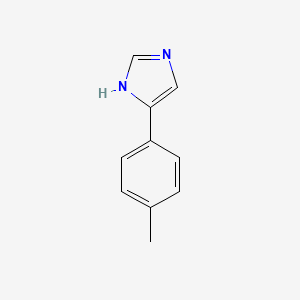

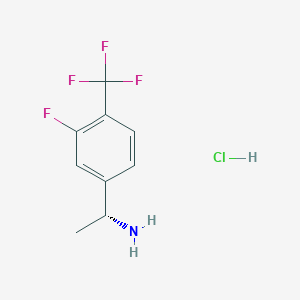

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)